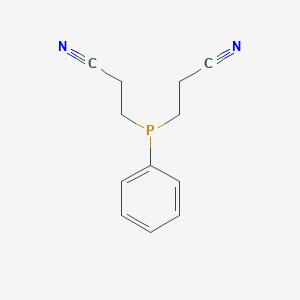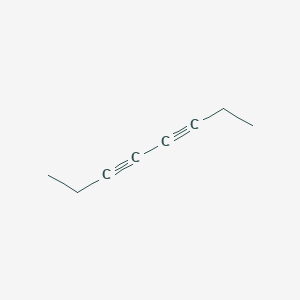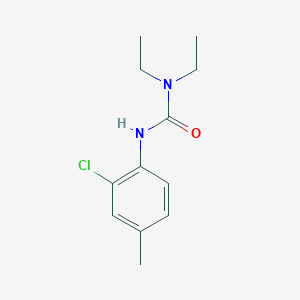![molecular formula C23H14O B098977 3-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-80-8](/img/structure/B98977.png)
3-phenyl-7H-benzo[de]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-7H-benzo[de]anthracen-7-one, also known as benzo[c]phenanthrene-7-one, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the formation of a covalent adduct with DNA through nucleophilic addition of the carbonyl group to the C8 position of guanine or adenine. This adduct can induce structural changes in the DNA helix, leading to DNA strand breaks, base pair substitutions, and other types of DNA damage. The compound can also interact with ROS to generate highly reactive intermediates that can cause oxidative damage to DNA and other cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one depend on the concentration and duration of exposure, as well as the type of cells or tissues involved. At low concentrations, the compound can induce DNA repair mechanisms and enhance cell survival. However, at high concentrations, it can cause DNA damage, cell cycle arrest, and apoptosis. The compound has also been shown to have anti-inflammatory and anti-cancer properties, possibly due to its ability to modulate the activity of transcription factors such as NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one in lab experiments is its high sensitivity and selectivity for DNA damage and oxidative stress. The compound can detect these processes in real-time and in situ, without the need for invasive techniques or complex instrumentation. However, one limitation is its potential toxicity and mutagenicity, which can affect the accuracy and reproducibility of the results. Therefore, careful handling and disposal procedures are necessary when working with this compound.
Direcciones Futuras
There are several future directions for research on 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one. One area of interest is the development of new fluorescent probes based on this compound or its derivatives, with improved sensitivity, specificity, and biocompatibility. Another area is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of the compound, and the identification of potential therapeutic targets. Finally, the compound could be used as a tool for studying the effects of environmental pollutants and other toxins on DNA damage and repair pathways.
Métodos De Síntesis
The synthesis of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the condensation of 2-acetylnaphthalene with benzaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through an aldol condensation mechanism, which involves the formation of a β-hydroxyketone intermediate that undergoes dehydration to yield the final product.
Aplicaciones Científicas De Investigación
3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one has been widely used as a fluorescent probe for the detection of DNA damage and oxidative stress in living cells. The compound exhibits strong fluorescence emission at a wavelength of 500-600 nm when it binds to DNA or reacts with reactive oxygen species (ROS) such as hydrogen peroxide and singlet oxygen. This property makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the role of ROS in various biological processes.
Propiedades
Número CAS |
18792-80-8 |
|---|---|
Nombre del producto |
3-phenyl-7H-benzo[de]anthracen-7-one |
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H |
Clave InChI |
XPUFZUYCTSSNTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
Otros números CAS |
18792-80-8 |
Sinónimos |
3-Phenyl-7H-benz[de]anthracen-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




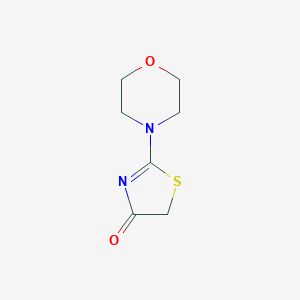
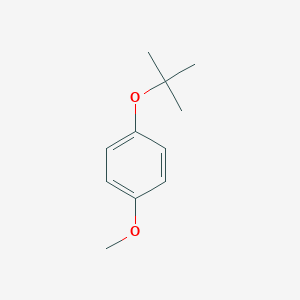
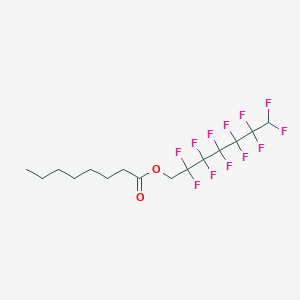
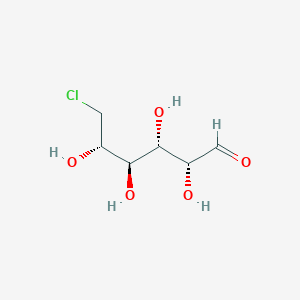
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
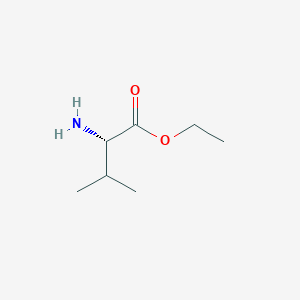
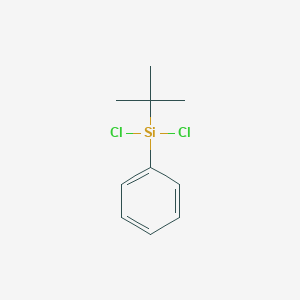


![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
